molecular formula C17H17ClN6O2 B2559296 2-chlorobenzaldehyde [3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone CAS No. 374684-48-7

2-chlorobenzaldehyde [3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone

Cat. No. B2559296
CAS RN: 374684-48-7
M. Wt: 372.81
InChI Key: IZWFSLWBCYJPLU-UFWORHAWSA-N
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Description

2-Chlorobenzaldehyde is a chlorinated derivative of benzaldehyde . It’s used in the production of CS gas and reacts with malononitrile to form CS . Hydrazone is a class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond, usually connected to a carbon atom .


Synthesis Analysis

2-Chlorobenzaldehyde can be synthesized by various methods, including the chlorination of benzaldehyde . Hydrazone derivatives can be synthesized by the reaction of a carbonyl compound (like an aldehyde or ketone) with hydrazine .


Molecular Structure Analysis

The molecular structure of 2-chlorobenzaldehyde consists of a benzene ring with a chlorine atom and a formyl group attached . The exact structure of the hydrazone derivative would depend on the specific carbonyl compound used in its synthesis .


Chemical Reactions Analysis

2-Chlorobenzaldehyde reacts with malononitrile to form CS . Hydrazone derivatives can participate in various reactions, including oxidation and reduction, and can act as ligands in coordination chemistry .


Physical And Chemical Properties Analysis

2-Chlorobenzaldehyde has a molar mass of 140.57 g/mol, a density of 1.25, a melting point of 9-12 °C, and a boiling point of 209-215 °C .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, in the case of 2-chlorobenzaldehyde, its reaction with malononitrile to form CS involves nucleophilic addition followed by elimination .

Safety and Hazards

2-Chlorobenzaldehyde is labeled as dangerous according to GHS labeling. It has hazard statements H290, H302, H314, H317, indicating that it can cause skin irritation, serious eye damage, and may cause an allergic skin reaction .

properties

IUPAC Name

8-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O2/c1-10(2)9-24-13-14(23(3)17(26)21-15(13)25)20-16(24)22-19-8-11-6-4-5-7-12(11)18/h4-8H,1,9H2,2-3H3,(H,20,22)(H,21,25,26)/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWFSLWBCYJPLU-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1NN=CC3=CC=CC=C3Cl)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)CN1C2=C(N=C1N/N=C/C3=CC=CC=C3Cl)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chlorobenzaldehyde [3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone

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